4-Aminohippuric acid

Catalog No.
S518515
CAS No.
61-78-9
M.F
C9H10N2O3
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminohippuric acid

CAS Number

61-78-9

Product Name

4-Aminohippuric acid

IUPAC Name

2-[(4-aminobenzoyl)amino]acetic acid

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)

InChI Key

HSMNQINEKMPTIC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)N

Solubility

Slightly soluble
SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/
1 G SOL IN 45 ML WATER
SOL IN CHLOROFORM; BENZENE; ACETONE; ALCOHOL
PRACTICALLY INSOL IN ETHER; CARBON TETRACHLORIDE
FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP
For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page.
13 mg/mL

Synonyms

4 Aminohippuric Acid, 4-Aminohippuric Acid, Aminohippurate Sodium, Aminohippuric Acid, Nephrotest, p Aminohippurate, p Aminohippuric Acid, p-Aminohippurate, p-Aminohippuric Acid, para Aminohippuric Acid, Para-Aminohippurate, Sodium, para-Aminohippuric Acid, Sodium Para Aminohippurate, Sodium Para-Aminohippurate, Sodium, Aminohippurate

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)N

Description

The exact mass of the compound Aminohippuric acid is 194.0691 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble1 g sol in 45 ml watersol in chloroform; benzene; acetone; alcoholpractically insol in ether; carbon tetrachloridefreely sol in soln of alkali hydroxides with some decompfreely sol in soln of carbonates with some decomp1 g sol in 5 ml diluted hydrochloric acidvery soluble in dilute hydrochloric acid and alkalies.13 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758232. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Hippurates - Aminohippuric Acids. It belongs to the ontological category of N-acylglycine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Renal Function Assessment

Research Tool in Pharmacokinetics

Biochemical Studies

Diagnostic Agent

Educational Purposes

Pharmaceuticals

4-Aminohippuric acid, also known as para-aminohippuric acid, is a derivative of hippuric acid characterized by the presence of an amino group at the para position of the aromatic ring. Its chemical formula is C9H10N2O3C_9H_{10}N_2O_3 and it has a molar mass of approximately 194.19 g/mol. This compound is primarily utilized as a diagnostic agent in medical tests to measure renal plasma flow, making it essential in nephrology. Unlike many other organic compounds, 4-aminohippuric acid is not naturally synthesized in humans and must be administered intravenously for clinical use .

, particularly those involving amide and carboxylic functional groups. Its structure allows it to undergo hydrolysis under acidic or basic conditions, yielding para-aminobenzoic acid and glycine derivatives. Additionally, it can react with various electrophiles due to the nucleophilic nature of its amino group, enabling further derivatization for research and pharmaceutical applications .

The primary biological role of 4-aminohippuric acid is its function in renal diagnostics. It is effectively filtered and secreted by the kidneys, allowing for accurate measurements of renal plasma flow. The renal extraction ratio of 4-aminohippuric acid in healthy individuals is approximately 0.92, indicating its efficiency in renal clearance compared to other substances like creatinine . Furthermore, it interacts with specific transporters in the kidney that facilitate the excretion of organic anions, enhancing its utility in pharmacokinetic studies .

4-Aminohippuric acid can be synthesized through several methods:

  • Amidation Reaction: This involves the reaction of para-aminobenzoic acid with glycine under acidic conditions to form 4-aminohippuric acid.
  • Reduction Reaction: The reduction of hippuric acid can yield 4-aminohippuric acid when treated with reducing agents such as lithium aluminum hydride.
  • Direct Amination: Starting from benzoyl chloride and glycine, amination with ammonia can produce 4-aminohippuric acid.

These synthetic routes allow for the production of 4-aminohippuric acid in laboratory settings for research and clinical applications .

The primary applications of 4-aminohippuric acid include:

  • Renal Function Testing: It is extensively used in clinical settings to assess renal plasma flow and kidney function.
  • Pharmaceutical Research: The compound serves as a model substrate for studying organic anion transport mechanisms in pharmacology.
  • Diagnostic Agent: It has historical significance in enhancing the efficacy of penicillin during World War II by reducing its renal clearance when co-administered .

Research has shown that 4-aminohippuric acid interacts with various transport systems within the kidneys, particularly those involved in the secretion of organic anions. These interactions are crucial for understanding drug metabolism and excretion processes. Studies indicate that it competes with other drugs for renal transporters, influencing their pharmacokinetics and therapeutic efficacy . Additionally, its role as a substrate for specific solute carriers highlights its importance in both basic and applied pharmacological research.

Several compounds share structural similarities with 4-aminohippuric acid, including:

Compound NameChemical FormulaUnique Features
Hippuric AcidC9H9NO3Naturally occurring; lacks amino group
Para-Aminobenzoic AcidC7H9NO2Lacks glycine moiety; primarily used in drug synthesis
GlycineC2H5NO2Simplest amino acid; no aromatic structure
Salicylic AcidC7H6O3Contains a hydroxyl group; used as anti-inflammatory

Uniqueness of 4-Aminohippuric Acid

What sets 4-aminohippuric acid apart from these compounds is its dual functionality as both a diagnostic agent and a substrate for renal transporters, making it particularly valuable in clinical nephrology and pharmacological studies. Its ability to be filtered and secreted by the kidneys distinguishes it from other related compounds that do not possess this characteristic .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White solid; Discolors upon exposure to light; [Hawley] Off-white or white powder; [MSDSonline]
Solid

Color/Form

NEEDLES FROM HOT WATER
PRISMS FROM WATER
WHITE, CRYSTALLINE POWDER

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

194.06914219 g/mol

Monoisotopic Mass

194.06914219 g/mol

Heavy Atom Count

14

LogP

-2.2
-0.89 (LogP)
Log P= -0.89
-0.89

Appearance

Solid powder

Melting Point

199-200 °C
198-199 °C
198.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y79XT83BJ9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used to measure effective renal plasma flow (ERPF) and to determine the functional capacity of the tubular excretory mechanism.

Therapeutic Uses

Aminohippurate sodium (PAH) is used in plasma concentrations of 10-20 ug/ml to estimate effective renal plasma flow (ERPF) which is an index of renal function. In these low plasma concentrations, PAH is extracted almost completely from the plasma with each passage through functional renal tissue, and the value obtained for PAH clearance is accepted as being numerically equal to the ERPF. In plasma concentration of 400-600 ug/ml, PAH is used in conjunction with glomerular filtration rate (GFR) measurements to estimate the functional capacity of the renal tubular secretory mechanism. Since PAH is excreted both by tubular secretion and glomerular filtration, tubular transport capacity can be determined by comparing PAH excretion with values for GFR obtained by inulin clearance. Although this test may be the best quantitative measure of functioning nephron mass, its complexity prevents its widespread use. PAH clearance tests are more accurate but also more complex than phenolsulfonphthalein excretion tests for evaluation of renal blood flow. In most clinical situations, simpler (although less precise) methods of renal function evaluation are used.
MEDICATION: DIAGNOSTIC AID (RENAL FUNCTION DETERMINATION) /SRP: NOT COMMONLY USED IN RENAL FUNCTION TEST/

Pharmacology

Aminohippurate (p-aminohippuric acid, PAH, PAHA) is the glycine amide of p-aminobenzoic acid. It is filtered by the glomeruli and is actively secreted by the proximal tubules. At low plasma concentrations (1.0 to 2.0 mg/100 mL), an average of 90 percent of aminohippurate is cleared by the kidneys from the renal blood stream in a single circulation. It is ideally suited for measurement of ERPF since it has a high clearance, is essentially nontoxic at the plasma concentrations reached with recommended doses, and its analytical determination is relatively simple and accurate. Aminohippurate is also used to measure the functional capacity of the renal tubular secretory mechanism or transport maximum (TmPAH). This is accomplished by elevating the plasma concentration to levels (40-60 mg/100 mL) sufficient to saturate the maximal capacity of the tubular cells to secrete aminohippurate. Inulin clearance is generally measured during TmPAH determinations since glomerular filtration rate (GFR) must be known before calculations of secretory Tm measurements can be done.

MeSH Pharmacological Classification

Indicators and Reagents

ATC Code

V - Various
V04 - Diagnostic agents
V04C - Other diagnostic agents
V04CH - Tests for renal function and ureteral injuries
V04CH30 - Aminohippuric acid

Mechanism of Action

Aminohippurate is filtered by the renal glomeruli and secreted into the urine by the proximal tubules. By measuring the amount of drug in the urine it is possible to determine functional capacity and effective renal plasma flow.
P-AMINOHIPPURATE (PAH) IS PROTOTYPE FOR AN AGENT EXCRETED BY ORGANIC ACID TRANSPORT SYSTEM...LOCATED IN PROXIMAL CONVOLUTED TUBULES...PROTEIN-BOUND TOXICANTS ARE FULLY AVAIL FOR ACTIVE TRANSPORT. /PROCESS HAS/...ALL CHARACTERISTICS OF ACTIVE TRANSPORT SYSTEM; THEREFORE VARIOUS COMPD COMPETE WITH ONE ANOTHER FOR SECRETION.

Vapor Pressure

0.00000004 [mmHg]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

61-78-9
94-16-6

Absorption Distribution and Excretion

EXCRETION OF P-AMINOHIPPURIC ACID DURING SWEATING IN MAN: SWEAT/PLASMA RATIO: 0.02; PKA= 3.8. /FROM TABLE/
1.4% OF DOSE OF P-AMINOHIPPURIC ACID IS EXCRETED IN BILE OF RAT AFTER 3 HR. /FROM TABLE/
BILIARY EXCRETION OF 4-AMINOHIPPURIC ACID IN DIFFERENT SPECIES: % OF DOSE EXCRETED IN 3 HR: RAT 3.3; GUINEA PIG 6.7; RABBIT 3.0; DOG 3.4; CAT 0.7; HEN 0.5. /FROM TABLE/
SERUM EXTRACTION RATIO...FROM DOG RENAL CORTEX.../IS/ 0.74 FOR P-AMINOHIPPURIC ACID...
For more Absorption, Distribution and Excretion (Complete) data for P-AMINOHIPPURIC ACID (8 total), please visit the HSDB record page.

Metabolism Metabolites

YIELDS P-ACETAMIDOHIPPURIC ACID IN PIGS: GYRD-HANSEN, N & F RASMUSSEN, ACTA PHYSIOL SCAND, 80, 249 (1970). /FROM TABLE/
ORALLY ADMIN PAH GAVE RISE TO P-AMINOBENZOIC ACID, P-AMINOHIPPURIC ACID, P-ACETYLAMINOBENZOIC ACID, P-ACETYLAMINOHIPPURIC ACID, & P-ACETYLAMINOBENZOYLGLUCURONIC ACID IN URINE. WHEN ADMIN IV, ONLY P-ACETYLAMINOHIPPURIC ACID & UNCHANGED P-AMINOHIPPURIC ACID WERE EXCRETED.

Associated Chemicals

Benzoyl glycine, 3-amino;495-69-2

Wikipedia

Aminohippuric_acid

Drug Warnings

AT PLASMA LEVELS USED TO MEASURE MAX TUBULAR SECRETION, PAH SIGNIFICANTLY INCR SODIUM, POTASSIUM, & PHOSPHORUS CLEARANCE IN HUMAN VOLUNTEERS. AT LEVELS USED TO MEASURE RENAL PLASMA FLOW, IT INCREASED ONLY SODIUM CLEARANCE.
MANY WORKERS ROUTINELY USE CLEARANCE OF PAH AS AN ESTIMATE OF RENAL PLASMA FLOW. ...PRACTICE /WAS NOT RECOMMENDED/ FOR 3 REASONS: 1) RENAL EXTRACTION OF PAH IS...VARIABLE EVEN WHEN PLASMA CONCN IS LOW, 2) PAH IS REABSORBED, 3) PAH MAY SUPPRESS RENAL TRANSPORT OF TEST DRUG IF IT IS A WEAK ORGANIC ACID.
WHEN PLASMA CONCN OF PAH ARE RAISED RAPIDLY, PATIENTS MAY EXPERIENCE NAUSEA OR VOMITING & A SENSATION OF SUDDEN WARMTH, SYMPTOMS THAT CAN BE AVOIDED BY INFUSING DRUG MORE SLOWLY.
Adverse reactions which have been reported in association with the administration of aminohippurate sodium (PAH) include nausea, vomiting, cramps, vasomotor disturbances, flushing, tingling, a sensation of warmth, and the desire to defecate or urinate during or shortly after administration of the drug.
PAH must be administered with caution in patients with low cardiac reserve, since a rapid increase in plasma volume may precipitate congestive heart failure. The large dose required to achieve the plasma concentrations necessary for the determination of the maximum tubular secretion should be administered slowly and with caution, and the patient should be continuously observed for any adverse reactions. PAH is contraindicated in patients with known hypersensitivity to the drug or any ingredient in the formulation.

Biological Half Life

The biologic half-life of PAH in patients with normal renal function is 24 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

...BY REDN OF P-NITROHIPPURIC ACID.
BY REACTING P-NITROBENZOYL CHLORIDE WITH GLYCINE & THEN REDUCING THE P-NITRO GROUP WITH TIN & HYDROCHLORIC ACID.

General Manufacturing Information

Glycine, N-(4-aminobenzoyl)-: INACTIVE

Clinical Laboratory Methods

TLC USED FOR THE DETERMINATION OF P-AMINOHIPPURIC ACID (PAH).
URINE & SERUM SAMPLES CAN BE ANALYZED DIRECTLY WITHOUT SOLVENT EXTRACTION OR PRETREATMENT.

Interactions

...DRUGS THAT SHARE A COMMON EXCRETORY PATHWAY WITH PAH (EG, PENICILLIN), THOSE THAT INHIBIT RENAL TUBULAR TRANSPORT (EG, PROBENECID), OR THOSE THAT HAVE A URICOSURIC EFFECT (EG, SALICYLATES) CAN INTERFERE WITH PAH CLEARANCE.
RENAL EXCRETION OF HALOFENATE IS...DIMINISHED BY...P-AMINOHIPPURATE /IN CHIMPANZEES/ @ ALL OBSERVED URINARY PH VALUES.
Patients receiving drugs that employ the same tubular excretory mechanism as PAH may exhibit mutually decreased excretion of the drugs because of competitive inhibition. Agents that share a common excretory mechanism include diuretics, iodopyracet, penicillin, phenolsulfonphthalein, probenecid, and saliclyates.
Agents that interfere with calorimetric analytical procedures, including procaine, sulfonamides, and thiazolsulfone, prevent accurate urinary measurements of PAH.

Stability Shelf Life

Discolors on exposure to light

Dates

Modify: 2023-08-15

Intrinsic peroxidase-like activity of 4-amino hippuric acid reduced/stabilized gold nanoparticles and its application in the selective determination of mercury and iron in ground water

Lori Rastogi, Durga Prasad Ankam, K Dash
PMID: 31787536   DOI: 10.1016/j.saa.2019.117805

Abstract

Herein, we report a method for the synthesis of 4-aminohippuric acid (4-AHA) reduced/stabilized gold nanoparticles and their peroxidase mimicking properties for the colorimetric detection of Fe
and Hg
. The synthesis of nanoparticles was evidenced by appearance of bright red color and an absorption peak at 518 nm. Transmission electron microscopic (TEM) characterization revealed the nanoparticles to be spherical with average size of about 5.9 ± 1.7 nm. X-ray diffraction (XRD) analysis established highly crystalline nature of the nanoparticles. The synthesized nanoparticles have shown very good peroxidase mimicking property; exhibiting the catalytic oxidation of the chromogen 3,3',5,5'-tetramethyl benzidine (TMB) to a blue color product, in the presence of hydrogen peroxide. The peroxidase mimicking activity of the nanoparticles was found to be selectivity enhanced in the presence of Fe
and Hg
while there was no change in the activity in the presence of other concomitant ions. The mechanism studies revealed that the synthesized gold nanoparticles assisted in electron transfer during the catalytic process however the stimulation of peroxidase-like activity in the presence of Fe
and Hg
is owed to both generation of hydroxyl radical and accelerated electron transfer. The assay was made selective for iron by the addition of cysteine in acetate buffer; whereas the selective detection of mercury was achieved by carrying out the assay in citrate buffer. The linear ranges for the determination of Fe
and Hg
in deionized water were found to be: 5-50 ppb and 5-200 ppb respectively. The limits of quantification (LOQ) for Fe
and Hg
were 4.0 and 2.5 ppb respectively. The assay was applied for the determination of Fe
and Hg
in drinking and ground water samples. The method holds potential for the on-field screening of these metal ions in real environmental samples.


Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for the simultaneous determination of iohexol, p-aminohippuric acid and creatinine in porcine and broiler chicken plasma

Laura Dhondt, Siska Croubels, Pieter De Cock, Peter De Paepe, Siegrid De Baere, Mathias Devreese
PMID: 31004849   DOI: 10.1016/j.jchromb.2019.04.017

Abstract

In order to study the renal function, in terms of glomerular filtration and effective renal plasma flow, in broiler chickens and pigs, an ultra-high performance liquid chromatography-tandem mass spectrometry method for the simultaneous determination of iohexol, p-aminohippuric acid (PAH) and exogenously administered creatinine in plasma was developed and validated. Sample preparation consisted of a deproteinization step using methanol for porcine plasma and an Ostro™ Protein Precipitation & Phospholipid Removal Plate was used for broiler chicken plasma. Chromatographic separation was achieved on a Hypersil Gold aQ column using 0.1% formic acid in water and 0.1% formic acid in methanol as mobile phases. The total run time was limited to 10 min. Matrix-matched calibration curves for iohexol and PAH were prepared and good linearity (r ≥ 0.9973; gof ≤ 6.17%) was achieved over the concentration range tested (0.25-90 μg/mL). Limits of quantification were 0.25 μg/mL for iohexol and PAH. Water was used as surrogate matrix for analysis of creatinine in plasma. This surrogate calibration curve showed good linearity over the concentration range tested (0.25-90 μg/mL) (r ≥ 0.9979; gof ≤ 5.66%). For creatinine, the relative lower limit of quantification was 201.03 ± 49.20% and 60.14 ± 7.64% for chicken and porcine plasma, respectively. The results for within-day and between-day precision and accuracy fell within the specified ranges. This straightforward, cost-effective and rapid method, determining iohexol, PAH and creatinine within one single chromatographic run, has been successfully used for the analysis in porcine and broiler chicken plasma samples in order to determine the renal function of these species.


Andrographolide is neither a human organic anion transporter 1 (hOAT1) substrate nor inhibitor

Yoong Min Chong, Gurjeet Kaur, Mei Lan Tan
PMID: 30606060   DOI: 10.1080/10286020.2018.1520704

Abstract

Andrographolide, a major bioactive compound isolated from
(Burm. F.) Nees, was evaluated for its effects on the hOAT1 membrane transporter. Substrate determination and inhibition of hOAT1-mediated uptake transport assay was carried out using recombinant CHO-hOAT1 cells. The results showed that the uptake ratio of andrographolide was less than 2.0 at all concentrations tested, indicating that andrographolide is not a hOAT1 substrate. Andrographolide has no significant effects on the p-aminohippuric acid uptake and on the mRNA and protein expression of hOAT1. In conclusion, andrographolide may not pose a drug-herb interaction risk related to hOAT1.


Alteration of renal excretion pathways in gentamicin-induced renal injury in rats

Yan-Rong Ma, Xuan Luo, Yan-Fang Wu, Tiffany Zhang, Fan Zhang, Guo-Qiang Zhang, Xin-An Wu
PMID: 29460972   DOI: 10.1002/jat.3603

Abstract

The kidney plays a major part in the elimination of many drugs and their metabolites, and drug-induced kidney injury commonly alters either glomerular filtration or tubular transport, or both. However, the renal excretion pathway of drugs has not been fully elucidated at different stages of renal injury. This study aimed to evaluate the alteration of renal excretion pathways in gentamicin (GEN)-induced renal injury in rats. Results showed that serum cystatin C, creatinine and urea nitrogen levels were greatly increased by the exposure of GEN (100 mg kg
), and creatinine concentration was increased by 39.7% by GEN (50 mg kg
). GEN dose-dependently upregulated the protein expression of rOCT1, downregulated rOCT2 and rOAT1, but not affected rOAT2. Efflux transporters, rMRP2, rMRP4 and rBCRP expressions were significantly increased by GEN(100), and the rMATE1 level was markedly increased by GEN(50) but decreased by GEN(100). GEN(50) did not alter the urinary excretion of inulin, but increased metformin and furosemide excretion. However, GEN(100) resulted in a significant decrease of the urinary excretion of inulin, metformin and p-aminohippurate. In addition, urinary metformin excretions in vivo were significantly decreased by GEN(100), but slightly increased by GEN(50). These results suggested that GEN(50) resulted in the induction of rOCTs-rMATE1 and rOAT3-rMRPs pathway, but not changed the glomerular filtration rate, and GEN(100)-induced acute kidney injury caused the downregulated function of glomerular filtration -rOCTs-rMATE1 and -rOAT1-rMRPs pathway.


Stereoselective Inhibition of Renal Basolateral Human Organic Anion Transporter 3 by Lansoprazole Enantiomers

Yugo Hamada, Kenji Ikemura, Takuya Iwamoto, Masahiro Okuda
PMID: 29353278   DOI: 10.1159/000485920

Abstract

Lansoprazole, a proton pump inhibitor, potently inhibits human organic anion transporter, hOAT3 (SLC22A8). Lansoprazole has an asymmetric atom in its structure and is clinically administered as a racemic mixture of (R)-and (S)-enantiomers. However, little is known about the stereoselective inhibitory potencies of lansoprazole against hOAT3 and its homolog, hOAT1. In the present study, the stereoselective inhibitory effect of lansoprazole was evaluated using hOAT1-and hOAT3-expressing cultured cells. hOAT1 and hOAT3 transported [14C]p-aminohippurate and [3H]estrone-3-sulfate (ES) with Michaelis-Menten constants of 29.8 ± 4.0 and 30.1 ± 9.0 µmol/L respectively. Lansoprazole enantiomers inhibited hOAT1- and hOAT3-mediated transport of each substrate in a concentration-dependent manner. The IC50 value of (S)-lansoprazole against hOAT3-mediated transport of [3H]ES (0.61 ± 0.08 µmol/L) was significantly lower than that of (R)-lansoprazole (1.75 ± 0.31 µmol/L). In contrast, stereoselectivity was not demonstrated for the inhibition of hOAT1. Furthermore, (S)-lansoprazole inhibited hOAT3-mediated transport of pemetrexed and methotrexate (hOAT3 substrates) more strongly than the corresponding (R)-lansoprazole. This study is the first to demonstrate that the stereoselective inhibitory potency of (S)-lansoprazole against hOAT3 is greater than that of (R)-lansoprazole. The present findings provide novel information about the drug interactions associated with lansoprazole.


Net release and uptake of xenometabolites across intestinal, hepatic, muscle, and renal tissue beds in healthy conscious pigs

Kelly E Mercer, Gabriella A M Ten Have, Lindsay Pack, Renny Lan, Nicolaas E P Deutz, Sean H Adams, Brian D Piccolo
PMID: 32538141   DOI: 10.1152/ajpgi.00153.2020

Abstract

Xenometabolites from microbial and plant sources are thought to confer beneficial as well as deleterious effects on host physiology. Studies determining absorption and tissue uptake of xenometabolites are limited. We utilized a conscious catheterized pig model to evaluate interorgan flux of annotated known and suspected xenometabolites, derivatives, and bile acids. Female pigs (
= 12, 2-3 mo old, 25.6 ± 2.2 kg) had surgically implanted catheters across portal-drained viscera (PDV), splanchnic compartment (SPL), liver, kidney, and hindquarter muscle. Overnight-fasted arterial and venous plasma was collected simultaneously in a conscious state and stored at -80°C. Thawed samples were analyzed by liquid chromatography-mass spectrometry. Plasma flow was determined with para-aminohippuric acid dilution technology and used to calculate net organ balance for each metabolite. Significant organ uptake or release was determined if net balance differed from zero. A total of 48 metabolites were identified in plasma, and 31 of these had at least one tissue with a significant net release or uptake. All bile acids, indole-3-acetic acid, indole-3-arylic acid, and hydrocinnamic acid were released from the intestine and taken up by the liver. Indole-3-carboxaldehyde, p-cresol glucuronide, 4-hydroxyphenyllactic acid, dodecanendioic acid, and phenylacetylglycine were also released from the intestines. Liver or kidney uptake was noted for indole-3-acetylglycine, p-cresol glucuronide, atrolactic acid, and dodecanedioic acid. Indole-3-carboxaldehyde, atrolactic acid, and dodecanedioic acids showed net release from skeletal muscle. The results confirm gastrointestinal origins for several known xenometabolites in an in vivo overnight-fasted conscious pig model, whereas nongut net release of other putative xenometabolites suggests a more complex metabolism.
Xenometabolites from microbe origins influence host health and disease, but absorption and tissue uptake of these metabolites remain speculative. Results herein are the first to demonstrate in vivo organ uptake and release of these metabolites. We used a conscious catheterized pig model to confirm gastrointestinal origins for several xenometabolites (e.g., indolic compounds, 4-hydroxyphenyllactic acid, dodecanendioic acid, and phenylacetylgycine). Liver and kidney were major sites for xenometabolite uptake, likely highlighting liver conjugation metabolism and renal excretion.


Relative Hypoxia and Early Diabetic Kidney Disease in Type 1 Diabetes

Carissa Vinovskis, Lu-Ping Li, Pottumarthi Prasad, Kalie Tommerdahl, Laura Pyle, Robert G Nelson, Meda E Pavkov, Daniel van Raalte, Marian Rewers, Marlon Pragnell, Farid H Mahmud, David Z Cherney, Richard J Johnson, Kristen J Nadeau, Petter Bjornstad
PMID: 32737116   DOI: 10.2337/db20-0457

Abstract

The objective of this study was to compare the ratio of renal oxygen availability (RO
) to glomerular filtration rate (GFR), a measure of relative renal hypoxia, in adolescents with and without type 1 diabetes (T1D) and relate the ratio to albuminuria, renal plasma flow (RPF), fat mass, and insulin sensitivity (
). RO
was estimated by blood oxygen level-dependent MRI; fat mass was estimated by DXA; GFR and RPF were estimated by iohexol and
-aminohippurate clearance; albuminuria was estimated by urine albumin-to-creatinine ratio (UACR); and
was estimated from steady-state glucose infusion rate/insulin (mg/kg/min) by hyperglycemic clamp in 50 adolescents with T1D (age 16.1 ± 3.0 years, HbA
8.6 ± 1.2%) and 20 control patients of similar BMI (age 16.1 ± 2.9 years, HbA
5.2 ± 0.2%). The RO
:GFR (ms/mL/min) was calculated as RO
(T2*, ms) divided by GFR (mL/min). Whole-kidney RO
:GFR was 25% lower in adolescents with T1D versus control patients (
< 0.0001). In adolescents with T1D, lower whole-kidney RO
:GFR was associated with higher UACR (
= -0.31,
= 0.03), RPF (
= -0.52,
= 0.0009), and fat mass (
= -0.33,
= 0.02). Lower medullary RO
:GFR was associated with lower
(
= 0.31,
= 0.03). In conclusion, adolescents with T1D exhibited relative renal hypoxia that was associated with albuminuria and with increased RPF, fat mass, and insulin resistance. These data suggest a potential role of renal hypoxia in the development of diabetic kidney disease.


Effects of the nitric oxide synthase inhibitor ronopterin (VAS203) on renal function in healthy volunteers

Christian Ott, Agnes Bosch, Nicole Winzer, Stephanie Friedrich, Reinhard Schinzel, Frank Tegtmeier, Roland E Schmieder
PMID: 30666700   DOI: 10.1111/bcp.13870

Abstract

Reduced nitric oxide (NO) availability may adversely affect renal perfusion and glomerular filtration. The aim of the present study was to characterize in detail the pharmacological effects of VAS203, an inhibitor of NO synthase, on renal haemodynamics in humans.
This double-blind, randomized, placebo-controlled, cross-over phase-I-study comprised 18 healthy men. Renal haemodynamics were assessed with constant-infusion input-clearance technique with p-aminohippurate and inulin for renal plasma flow (RPF) and glomerular filtration rate (GFR), respectively. After baseline measurement, a constant infusion of the tetrahydrobiopterin analogue ronopterin (VAS203, total 10 mg/kg body weight) or placebo was administered at random order for 6 hours additionally. After a wash-out phase of 28 days, the second course was applied. In parallel, markers of early kidney injury and renal function were assessed repeatedly up to 48 hours after starting VAS203/placebo-infusion.
VAS203-infusion resulted in a significant decrease of RPF (P < .0001) and GFR (P < .001) compared to placebo, but magnitude was within the physiological range. RPF and GFR recovered partly 2 hours after end of VAS203-infusion and was normal at beginning of the second infusion period. Compared to placebo, preglomerular resistance (P < .0001), and to lesser extent postglomerular resistance (P < .0001) increased, resulting in a decrease of intraglomerular pressure (P < .01). No treatment related effect on markers of early kidney injury, and on renal function (P for all >.20) have been observed.
Our phase-I-study in healthy humans indicates that VAS203 (10 mg/kg body weight) reduces renal perfusion and glomerular function within the physiological range mainly due to vasoconstriction at the preglomerular site.


Proteasome Inhibitors Bortezomib and Carfilzomib Stimulate the Transport Activity of Human Organic Anion Transporter 1

Yunzhou Fan, Guofeng You
PMID: 32234809   DOI: 10.1124/mol.119.118653

Abstract

Organic anion transporter 1 (OAT1), expressed at the basolateral membrane of renal proximal tubule epithelial cells, mediates the renal excretion of many clinically important drugs. Previous study in our laboratory demonstrated that ubiquitin conjugation to OAT1 leads to OAT1 internalization from the cell surface and subsequent degradation. The current study showed that the ubiquitinated OAT1 accumulated in the presence of the proteasomal inhibitors MG132 and ALLN rather than the lysosomal inhibitors leupeptin and pepstatin A, suggesting that ubiquitinated OAT1 degrades through proteasomes. Anticancer drugs bortezomib and carfilzomib target the ubiquitin-proteasome pathway. We therefore investigate the roles of bortezomib and carfilzomib in reversing the ubiquitination-induced downregulation of OAT1 expression and transport activity. We showed that bortezomib and carfilzomib extremely increased the ubiquitinated OAT1, which correlated well with an enhanced OAT1-mediated transport of p-aminohippuric acid and an enhanced OAT1 surface expression. The augmented OAT1 expression and transport activity after the treatment with bortezomib and carfilzomib resulted from a reduced rate of OAT1 degradation. Consistent with this, we found decreased 20S proteasomal activity in cells that were exposed to bortezomib and carfilzomib. In conclusion, this study identified the pathway in which ubiquitinated OAT1 degrades and unveiled a novel role of anticancer drugs bortezomib and carfilzomib in their regulation of OAT1 expression and transport activity. SIGNIFICANCE STATEMENT: Bortezomib and carfilzomib are two Food and Drug Administration-approved anticancer drugs, and proteasome is the drug target. In this study, we unveiled a new role of bortezomib and carfilzomib in enhancing OAT1 expression and transport activity by preventing the degradation of ubiquitinated OAT1 in proteasomes. This finding provides a new strategy in regulating OAT1 function that can be used to accelerate the clearance of drugs, metabolites, or toxins and reverse the decreased expression under disease conditions.


Differential Effects of Levosimendan and Dobutamine on Glomerular Filtration Rate in Patients With Heart Failure and Renal Impairment:A Randomized Double-Blind Controlled Trial

Lukas Lannemyr, Sven-Erik Ricksten, Bengt Rundqvist, Bert Andersson, Sven-Erik Bartfay, Charlotta Ljungman, Pia Dahlberg, Niklas Bergh, Clara Hjalmarsson, Thomas Gilljam, Entela Bollano, Kristjan Karason
PMID: 30369310   DOI: 10.1161/JAHA.117.008455

Abstract

Background The management of the cardiorenal syndrome in advanced heart failure is challenging, and the role of inotropic drugs has not been fully defined. Our aim was to compare the renal effects of levosimendan versus dobutamine in patients with heart failure and renal impairment. Methods and Results In a randomized double-blind study, we assigned patients with chronic heart failure (left ventricular ejection fraction <40%) and impaired renal function (glomerular filtration rate <80 mL/min per 1.73 m
) to receive either levosimendan (loading dose 12 μg/kg+0.1 μg/kg per minute) or dobutamine (7.5 μg/kg per minute) for 75 minutes. A pulmonary artery catheter was used for measurements of systemic hemodynamics, and a renal vein catheter was used to measure renal plasma flow by the infusion clearance technique for PAH (para-aminohippurate) corrected by renal extraction of PAH . Filtration fraction was measured by renal extraction of chromium ethylenediamine tetraacetic acid. A total of 32 patients completed the study. Following treatment, the levosimendan and dobutamine groups displayed similar increases in renal blood flow (22% and 26%, respectively) with no significant differences between groups. Glomerular filtration rate increased by 22% in the levosimendan group but remained unchanged in the dobutamine group ( P=0.012). Filtration fraction was not affected by levosimendan but decreased by 17% with dobutamine ( P=0.045). Conclusions In patients with chronic heart failure and renal impairment, levosimendan increases glomerular filtration rate to a greater extent than dobutamine and thus may be the preferred inotropic agent for treating patients with the cardiorenal syndrome. Clinical Trial Registration URL: https://www.clinicaltrials.gov . Unique identifier:
.


Explore Compound Types